azepan-1-yl{1-[(9-ethyl-9H-carbazol-3-yl)methyl]piperidin-3-yl}methanone
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Overview
Description
Azepan-1-yl{1-[(9-ethyl-9H-carbazol-3-yl)methyl]piperidin-3-yl}methanone is a complex organic compound that features a combination of azepane, carbazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azepan-1-yl{1-[(9-ethyl-9H-carbazol-3-yl)methyl]piperidin-3-yl}methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the final product .
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl{1-[(9-ethyl-9H-carbazol-3-yl)methyl]piperidin-3-yl}methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield various oxidized derivatives, while reduction may produce reduced forms with different functional groups.
Scientific Research Applications
Azepan-1-yl{1-[(9-ethyl-9H-carbazol-3-yl)methyl]piperidin-3-yl}methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of azepan-1-yl{1-[(9-ethyl-9H-carbazol-3-yl)methyl]piperidin-3-yl}methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to azepan-1-yl{1-[(9-ethyl-9H-carbazol-3-yl)methyl]piperidin-3-yl}methanone include:
2-(9H-Carbazol-9-yl)ethyl acrylate: An acrylate-based conducting polymer with carbazole as an electron-donating group.
1-(9-Ethyl-9H-carbazol-3-yl)-N-(2-methoxybenzyl)methanamine: A compound with similar structural features and potential biological activities.
Uniqueness
What sets this compound apart is its unique combination of azepane, carbazole, and piperidine moieties. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
Azepan-1-yl{1-[(9-ethyl-9H-carbazol-3-yl)methyl]piperidin-3-yl}methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antiviral properties and receptor interactions. This article synthesizes findings from various studies, highlighting its biological activity, structure-activity relationships, and potential applications in medicinal chemistry.
Chemical Structure
The compound features a complex structure characterized by an azepane ring, a piperidine moiety, and a carbazole derivative. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Antiviral Properties
Recent studies have explored the compound's potential as an inhibitor of SARS-CoV-2, the virus responsible for COVID-19. Molecular docking studies indicated strong binding affinities with key viral proteins such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). The binding energies observed were comparable to known antiviral agents, suggesting that azepan derivatives could serve as promising candidates for further development.
Table 1: Binding Affinities of Azepan Derivatives Against SARS-CoV-2 Proteins
Compound | Target Protein | Binding Energy (kcal/mol) |
---|---|---|
9e | Mpro | -8.83 |
9h | RdRp | -8.76 |
9i | Mpro | -8.77 |
9j | RdRp | -8.85 |
These results underscore the potential of azepan derivatives in antiviral drug development.
Receptor Interactions
The compound has also been evaluated for its interaction with various G protein-coupled receptors (GPCRs). Preliminary findings suggest moderate affinity towards certain receptors, which may implicate its role in modulating physiological responses linked to these pathways.
Table 2: Receptor Binding Affinities
Receptor | Affinity (pKi) |
---|---|
CB1 | <5 |
CB2 | 5.45 - 6.99 |
These interactions are crucial for understanding the therapeutic potential of azepan derivatives in treating conditions influenced by these receptors.
In Silico Studies
In silico studies have played a pivotal role in evaluating the biological activity of azepan derivatives. For instance, researchers utilized molecular dynamics simulations to assess the stability and binding characteristics of these compounds in complex with viral proteins. The results indicated that specific modifications to the azepan structure could enhance binding affinity and selectivity.
Synthesis and Evaluation
The synthesis of azepan derivatives typically involves multi-step reactions starting from readily available precursors. For example, one synthetic route includes the alkylation of carbazole derivatives followed by cyclization to form the azepane ring. The resulting compounds were subjected to biological evaluation, demonstrating varying degrees of antiviral activity.
Table 3: Synthesis Overview of Azepan Derivatives
Step | Reaction Type | Yield (%) |
---|---|---|
Alkylation | N-Alkylation with carbazole | 75 |
Cyclization | Formation of azepane ring | 80 |
Final product isolation | Purification via chromatography | 90 |
These synthetic strategies highlight the feasibility of producing azepan derivatives for biological testing.
Properties
Molecular Formula |
C27H35N3O |
---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
azepan-1-yl-[1-[(9-ethylcarbazol-3-yl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C27H35N3O/c1-2-30-25-12-6-5-11-23(25)24-18-21(13-14-26(24)30)19-28-15-9-10-22(20-28)27(31)29-16-7-3-4-8-17-29/h5-6,11-14,18,22H,2-4,7-10,15-17,19-20H2,1H3 |
InChI Key |
HXAXUNQVCWXUSI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCCC(C3)C(=O)N4CCCCCC4)C5=CC=CC=C51 |
Origin of Product |
United States |
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